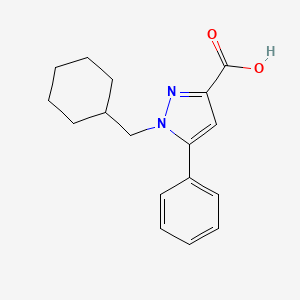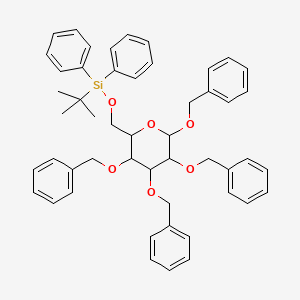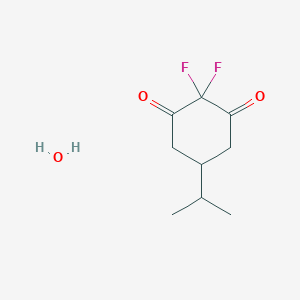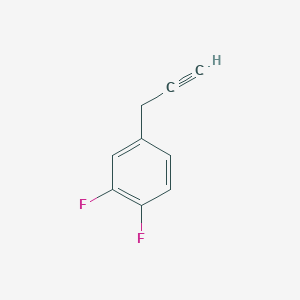
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- is a synthetic organic compound belonging to the quinolinedione family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- typically involves multi-step organic reactions. A common route may include:
Formation of the Quinolinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 3-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Benzylation: The phenylmethyl groups can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may yield hydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinolinedione core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted quinolinediones, hydroquinolines, and quinone derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and pathways.
Industry: Potential use in the synthesis of dyes, pigments, or as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action would depend on its specific biological target. Generally, quinolinediones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets may include kinases, oxidoreductases, or other proteins involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Quinolinedione: The parent compound without substitutions.
3-Chloro-2,4(1H,3H)-Quinolinedione: Lacks the phenylmethyl groups.
1,3-Bis(phenylmethyl)-2,4(1H,3H)-Quinolinedione: Lacks the chlorine atom.
Uniqueness
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- is unique due to the combination of the chlorine atom and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
Número CAS |
144619-45-4 |
|---|---|
Fórmula molecular |
C23H18ClNO2 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
1,3-dibenzyl-3-chloroquinoline-2,4-dione |
InChI |
InChI=1S/C23H18ClNO2/c24-23(15-17-9-3-1-4-10-17)21(26)19-13-7-8-14-20(19)25(22(23)27)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clave InChI |
BPLQLJJOVFZZMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)







![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)




